molecular formula C9H13N5S B13123126 N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine

N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine

Cat. No.: B13123126
M. Wt: 223.30 g/mol
InChI Key: OPEFTKYGWRPHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine is an organic compound with a complex structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Purine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methylthio Groups: Methylthio groups can be introduced via nucleophilic substitution reactions using reagents like methylthiol.

    Final Assembly: The final step involves the formation of the methanamine linkage, which can be done through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methylthiol, halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of simpler amines.

Scientific Research Applications

N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-6,7-di(methylthio)octanal
  • 3,7-Dimethyl-2,6-octadienal
  • 3,7-Dimethyl-6-octenal

Uniqueness

N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine is unique due to its specific purine ring structure and the presence of methylthio groups

Properties

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

N,3,7-trimethyl-6-methylsulfanylpurin-2-imine

InChI

InChI=1S/C9H13N5S/c1-10-9-12-8(15-4)6-7(14(9)3)11-5-13(6)2/h5H,1-4H3

InChI Key

OPEFTKYGWRPHMZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1N=C(C2=C(N1C)N=CN2C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.